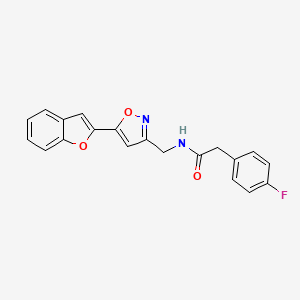
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was initially developed as a painkiller. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are compounds that prevent the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that can bind to cannabinoid receptors in the brain and other parts of the body, producing various effects such as pain relief, mood regulation, and appetite control.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of novel derivatives and evaluation of their biological activities. For instance, derivatives of benzofuran and isoxazole compounds have been synthesized to assess their anti-inflammatory and anti-tumor activities. A study by Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting the therapeutic potential of these compounds in inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, Hao-fei (2011) synthesized novel isoxazole compounds that exhibited better anti-tumor activities, indicating their potential in cancer therapy (Hao-fei, 2011).
Metabolic Studies and Pharmaceutical Development
Renzulli et al. (2011) explored the disposition and metabolism of a novel orexin receptor antagonist, highlighting the comprehensive metabolic profiling necessary for the development of new therapeutic agents (Renzulli et al., 2011). This study underscores the importance of understanding the metabolic pathways of such compounds for their successful application in medicine.
Anticonvulsant Activity and Molecular Design
A series of benzofuran-acetamide scaffolds have been synthesized and evaluated for their anticonvulsant activity. Shakya et al. (2016) found that certain derivatives exhibited comparable anticonvulsant potency to standard drugs, suggesting the utility of these compounds in treating seizure disorders (Shakya et al., 2016).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)9-20(24)22-12-16-11-19(26-23-16)18-10-14-3-1-2-4-17(14)25-18/h1-8,10-11H,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXQKZXXBHKALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
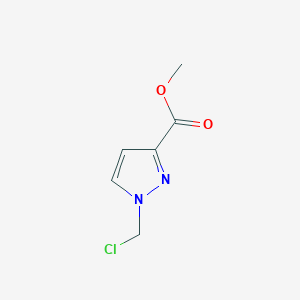
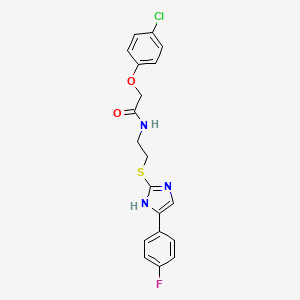

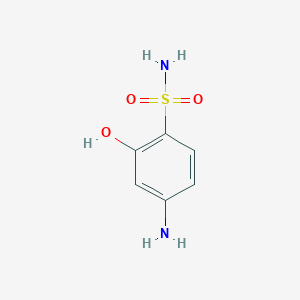

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)
![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)
![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)
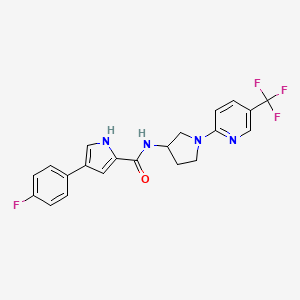
![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)
![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)
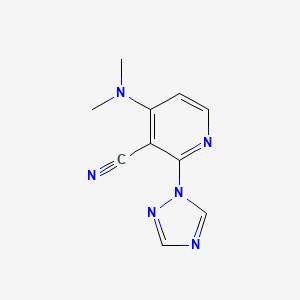
![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)
